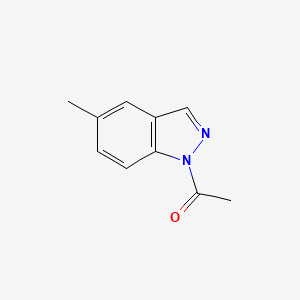

Ethanone, 1-(5-methyl-1H-indazol-1-yl)-

Description

Indazole derivatives are pharmacologically significant due to their role as kinase inhibitors, anti-inflammatory agents, and intermediates in organic synthesis.

Properties

IUPAC Name |

1-(5-methylindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-4-10-9(5-7)6-11-12(10)8(2)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJMHWLUOCQCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-methyl-1H-indazol-1-yl)- typically involves the reaction of 5-methyl-1H-indazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-methyl-1H-indazol-1-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of ethanone derivatives often involves the reaction of hydrazine derivatives with cyclohexanone compounds. For instance, a study demonstrated the synthesis of a series of 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl) ethanone derivatives through a reaction involving hydrazine hydrate and substituted cyclohexanones in methanol under acidic conditions . The resulting compounds were characterized using various spectroscopic techniques such as IR and NMR.

Antibacterial Activity

Research has indicated that certain derivatives of ethanone exhibit significant antibacterial activity. In one study, compounds synthesized from ethanone showed an increase in the zone of inhibition against bacterial strains as the concentration increased from 1 mg/mL to 2.5 mg/mL . This suggests that these compounds could be potential candidates for developing new antibacterial agents.

Anticancer Potential

Molecular docking studies have been conducted to evaluate the binding affinity of ethanone derivatives with target proteins involved in cancer progression. For example, docking studies with DNA gyrase (PDB code 1KZN) revealed that specific derivatives exhibited favorable binding energies and formed hydrogen bonds with critical amino acids within the enzyme . This interaction suggests a potential role for these compounds in anticancer therapies by inhibiting bacterial enzymes that are also relevant in cancer cell proliferation.

Case Study 1: Synthesis and Evaluation of Antibacterial Derivatives

A comprehensive study synthesized a range of derivatives from ethanone, focusing on their antibacterial properties. The results demonstrated that specific compounds exhibited higher antibacterial activity compared to others, highlighting the importance of structural modifications in enhancing efficacy . The study utilized various spectroscopic methods for characterization and confirmed the biological activity through standard microbiological assays.

Case Study 2: Molecular Docking Studies for Anticancer Activity

In another investigation, molecular docking was employed to assess the interaction between synthesized ethanone derivatives and DNA gyrase. The study found that certain compounds showed promising binding affinities, indicating their potential as therapeutic agents against bacterial infections that could also impact cancer treatment strategies . The calculated binding energies and interaction profiles provided insights into the design of more effective drugs targeting similar pathways.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-methyl-1H-indazol-1-yl)- is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The position of substituents on the indazole ring critically influences physicochemical properties and reactivity:

- 5-Methyl vs. 3-Methyl Indazole Derivatives: 1-(5-Methyl-1H-indazol-1-yl)ethanone (target compound) has a methyl group at the 5-position, which may enhance steric hindrance compared to the 3-methyl isomer (CAS 69271-42-7). The 3-methyl isomer exhibits a lower similarity score (0.59) compared to 5-methyl analogs (similarity 0.65–0.84), indicating distinct electronic environments .

Molecular Weight and Functional Groups

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethanone, 1-(5-methyl-1H-indazol-1-yl)- | Not provided | C₁₀H₁₀N₂O | ~174.2 | 5-methyl, 1-ethanone |

| 1-(1-Methyl-1H-indazol-3-yl)ethanone | 69271-42-7 | C₁₀H₁₀N₂O | 174.2 | 3-methyl, 1-ethanone |

| 1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone | 1312008-66-4 | C₉H₆BrClN₂O | 273.51 | 5-bromo, 6-chloro |

| 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone | 633335-81-6 | C₉H₆BrFN₂O | Not provided | 5-bromo, 6-fluoro |

Acetylation of Indazole Precursors

The synthesis of ethanone-substituted indazoles often involves acetylation reactions. For example:

- Acetic Anhydride-Mediated Acetylation: As seen in tetrazole derivatives (e.g., 1-[5-(2,6-dimethylphenyl)-1H-tetrazol-1-yl]ethanone), acetic anhydride reacts with indazole precursors under alkaline conditions to introduce the ethanone group .

- Optimized Yields : highlights improved yields (up to 85%) for 1-arylindazoles using streamlined methods, suggesting similar approaches could apply to the target compound .

Condensation Reactions

- Aldehyde-Indanone Condensation: Hybrid compounds like (2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-methylidene]-2,3-dihydro-1H-inden-1-one are synthesized via base-catalyzed condensation, a strategy adaptable for introducing ethanone groups .

Toxicity and Hazard Classification

- Halogenated Analogs: Compounds like 1-[3-(5-nitro-1H-benzimidazol-1-yl)phenyl]ethanone (CAS 88538-51-6) exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting that halogen or nitro groups increase hazards .

- Methyl-Substituted Derivatives : The 3-methyl isomer (CAS 69271-42-7) lacks explicit hazard data in the evidence, implying that methyl groups may reduce toxicity compared to halogens .

Spectral Characterization

- NMR and HSQC Analysis: For analogs like 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone, ¹H and ¹³C NMR spectra (δ 2.1–7.8 ppm for protons, δ 25–170 ppm for carbons) confirm ethanone and heterocyclic substituents .

Biological Activity

Ethanone, 1-(5-methyl-1H-indazol-1-yl)-, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of Ethanone, 1-(5-methyl-1H-indazol-1-yl)- typically involves reactions that incorporate indazole moieties. A common method includes the reaction of 3-acetylindole with methyl iodide under basic conditions, leading to the formation of the desired ethanone derivative. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that Ethanone derivatives exhibit significant antimicrobial properties. In one study, various derivatives were evaluated for their antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had notable zones of inhibition, suggesting potential use as antibacterial agents .

Anticancer Potential

Ethanone derivatives have also demonstrated anticancer activity. For instance, compounds derived from this scaffold were tested against human breast cancer cells, showing moderate to significant efficacy with IC50 values indicating effective growth inhibition. The mechanism appears to involve the induction of apoptosis and inhibition of key cancer-related enzymes like PARP1 (Poly (ADP-Ribose) Polymerase) .

Neuroprotective Effects

The presence of the indazole moiety in these compounds has been linked to neuroprotective effects. Studies suggest that these derivatives can inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The most potent derivatives showed competitive inhibition patterns with IC50 values significantly lower than other known inhibitors .

The biological activities of Ethanone, 1-(5-methyl-1H-indazol-1-yl)- can be attributed to several mechanisms:

- Enzyme Inhibition : Many studies focus on the inhibition of AChE and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. The binding affinity and selectivity towards AChE suggest potential as therapeutic agents for cognitive disorders .

- Antioxidant Properties : Some derivatives exhibit antioxidant activity by scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases .

- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins, enhancing our understanding of their potential efficacy in drug development .

Case Studies

Several case studies highlight the effectiveness of Ethanone derivatives:

- Study on Antimicrobial Activity :

- Study on Cancer Cell Lines :

Summary Table of Biological Activities

| Activity Type | Mechanism | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Significant zones of inhibition observed |

| Anticancer | Induction of apoptosis | Moderate efficacy against breast cancer cells |

| Neuroprotective | AChE inhibition | Competitive inhibitors with low IC50 values |

Q & A

Advanced Research Question

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase inhibitors). Focus on the indazole core and acetyl group for hydrogen bonding.

- QSAR Models: Train models using descriptors like logP, polar surface area, and topological torsion. Validate against known indazole-derived bioactive compounds .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).

What safety protocols are critical for handling this compound in the lab?

Basic Research Question

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods for synthesis and purification.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses.

- Toxicity Mitigation: Acute oral toxicity (Category 4, H302) mandates strict ingestion controls. Skin irritation (Category 2, H315) requires immediate washing with soap/water .

How can researchers optimize reaction scalability without compromising purity?

Advanced Research Question

- Flow Chemistry: Continuous reactors reduce side reactions (e.g., 5-methylindazole dimerization).

- Catalytic Systems: Screen Pd/C or Cu(I) catalysts for C–N coupling efficiency.

- Green Solvents: Replace dioxane with cyclopentyl methyl ether (CPME) for safer scaling .

What are the implications of substituent variations on the indazole ring for bioactivity?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., NO): Enhance binding to hydrophobic pockets (e.g., ATP-binding sites).

- Methyl Substitution (5-position): Improves metabolic stability by reducing CYP450 oxidation.

- Acetyl Flexibility: Rotational freedom impacts entropy-enthalpy trade-offs in binding .

How do spectroscopic data align with computational predictions for this compound?

Advanced Research Question

- NMR Chemical Shifts: Compare DFT-calculated (Gaussian 09, B3LYP/6-31G*) vs. experimental shifts. Deviations >0.5 ppm suggest conformational discrepancies.

- IR Vibrations: Match computed carbonyl stretches (e.g., 1680–1720 cm) to experimental data.

- UV-Vis: TD-DFT predicts for π→π* transitions; validate with experimental absorbance .

What are the stability profiles under varying storage conditions?

Basic Research Question

- Thermal Stability: Decomposes >200°C, emitting NO and Cl (TGA-DSC analysis).

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation.

- Hydrolytic Stability: Susceptible to esterase-mediated hydrolysis in aqueous buffers (pH 7.4, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.